molecular formula C21H28N2O2 B5847872 N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide

N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide

货号: B5847872
分子量: 340.5 g/mol
InChI 键: MHGMWNXAMXLEFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound that has gained immense importance in the field of neuroscience research. It is a genetically engineered receptor that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO). This receptor system has been widely used to study the neural circuits and behavior of animals, and it has also shown potential in the development of new therapeutic strategies for neurological disorders.

作用机制

DREADD works by selectively activating or inhibiting specific neurons in the brain. When N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide binds to the modified receptor, it induces a conformational change that activates the receptor. This activation leads to the activation or inhibition of downstream signaling pathways, which ultimately leads to changes in behavior and physiology.
Biochemical and Physiological Effects:
DREADD has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor subtype and the neuronal population that is targeted. It has been shown to modulate neurotransmitter release, alter neuronal excitability, and regulate synaptic plasticity. DREADD has also been shown to have effects on behavior, such as modulating anxiety, reward, and social behavior.

实验室实验的优点和局限性

One of the major advantages of using DREADD in lab experiments is its specificity. DREADD allows researchers to selectively activate or inhibit specific neurons in the brain, which can help to elucidate the neural circuits involved in various behaviors and physiological processes. Another advantage is its reversibility. DREADD activation can be turned on and off by the administration of N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide, which allows researchers to study the effects of specific neuronal populations on behavior and physiology.
One limitation of using DREADD is its potential for off-target effects. While DREADD is highly specific, there is always the possibility of unintended effects on other neuronal populations or signaling pathways. Another limitation is the potential for non-specific effects of this compound. This compound has been shown to have effects on behavior and physiology in the absence of DREADD activation, which can complicate experimental results.

未来方向

There are many potential future directions for the use of DREADD in neuroscience research. One direction is the development of new DREADD receptor subtypes that can be activated by different ligands, which would allow for greater flexibility in experimental design. Another direction is the development of DREADD systems that can be targeted to specific neuronal populations using viral vectors or other methods. This would allow for more precise targeting of specific circuits and behaviors. Finally, DREADD could be used in the development of new therapeutic strategies for neurological disorders, such as Parkinson's disease or depression.

合成方法

The synthesis of DREADD involves the modification of the muscarinic acetylcholine receptor (M3) by replacing its third intracellular loop with a sequence that can be activated by N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide. This modification is achieved by site-directed mutagenesis, which involves the insertion of a DNA sequence encoding the modified receptor into a plasmid vector. The plasmid is then transfected into host cells, and the modified receptor is expressed on the cell surface. The receptor is then purified and used for further studies.

科学研究应用

DREADD has been widely used in neuroscience research to study the neural circuits and behavior of animals. It has been used to selectively activate or inhibit specific neurons in the brain, allowing researchers to study the effects on behavior and physiology. DREADD has also been used to study the neural circuits involved in various neurological disorders, such as Parkinson's disease, depression, and addiction.

属性

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16(2)18-9-11-20(12-10-18)25-15-17-5-7-19(8-6-17)21(24)22-13-14-23(3)4/h5-12,16H,13-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGMWNXAMXLEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。